molecular formula C18H34O3 B13839597 methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate

methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate

Cat. No.: B13839597
M. Wt: 298.5 g/mol
InChI Key: RKTLMPUBOFPFCW-DLBZAZTESA-N
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Description

Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is an organic compound belonging to the class of fatty acid methyl esters It is characterized by the presence of an oxirane ring (epoxide) and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate typically involves the epoxidation of an unsaturated fatty acid methyl ester. One common method is the reaction of methyl 9-decenoate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of reagents and conditions can vary depending on the desired yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids like m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Diols: Formed by the opening of the epoxide ring.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Derivatives: Various products depending on the nucleophile used.

Scientific Research Applications

Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in epoxide chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl nonanoate: Lacks the oxirane ring, making it less reactive.

    Methyl 9-decenoate: Contains a double bond instead of an epoxide ring.

    Methyl 9,10-epoxystearate: Similar structure but with a longer aliphatic chain.

Uniqueness

Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is unique due to its specific stereochemistry and the presence of both an epoxide ring and a long aliphatic chain

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate

InChI

InChI=1S/C18H34O3/c1-3-4-5-10-13-16-17(21-16)14-11-8-6-7-9-12-15-18(19)20-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1

InChI Key

RKTLMPUBOFPFCW-DLBZAZTESA-N

Isomeric SMILES

CCCCCC[C@H]1[C@H](O1)CCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC1C(O1)CCCCCCCCC(=O)OC

Origin of Product

United States

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